

Structure Elucidation of 3-[(4-Chlorophenyl)methoxy]pyridine

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Compound of Interest

Compound Name: 3-[(4-Chlorophenyl)methoxy]pyridine

CAS No.: 88166-61-4

Cat. No.: B8618454

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Executive Summary & Structural Context[1][2][3]

The compound **3-[(4-chlorophenyl)methoxy]pyridine** (also referred to as 3-(4-chlorobenzoyloxy)pyridine) represents a critical pharmacophore found in various antihistamines, agrochemicals, and potential anticancer agents. Its structure combines an electron-deficient pyridine ring with an electron-rich chlorophenyl moiety, linked by a flexible oxymethyl bridge.

Elucidating this structure requires a multi-modal approach to distinguish it from potential regioisomers (e.g., 2- or 4-substituted pyridines) and to verify the integrity of the ether linkage. This guide details a self-validating protocol for the definitive structural assignment of this molecule.

Target Molecule Profile

Property	Detail
IUPAC Name	3-[(4-chlorophenyl)methoxy]pyridine
Formula	C ₁₂ H ₁₀ ClNO
Exact Mass	219.0451 Da
Key Features	Pyridine Nitrogen, Ether Linkage, Aryl Chloride

Synthesis Context & Impurity Profiling

To understand the spectroscopic data, one must understand the genesis of the sample. This compound is typically synthesized via Williamson Ether Synthesis:

Critical Impurities to Monitor:

- N-Alkylation Isomer: Pyridines are ambident nucleophiles. While O-alkylation is favored under specific conditions, N-alkylation (forming a pyridinium salt) is a common byproduct.
 - Differentiation: N-alkylated species show significantly deshielded benzylic protons (>5.5 ppm) compared to O-alkylated species (~5.1 ppm).
- Hydrolysis Products: 4-Chlorobenzyl alcohol (from unreacted starting material).

Mass Spectrometry (MS): The Isotopic Fingerprint

The first step in elucidation is confirming the molecular formula and the presence of chlorine.

Experimental Logic

We utilize High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) in positive mode.

- Molecular Ion (M+H): Expected at m/z 220.05.
- Chlorine Pattern: The natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) creates a distinct 3:1 intensity ratio between the M and M+2 peaks.

Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the ether linkage is the weakest point.

- Primary Fragment (m/z 125/127): Cleavage of the C-O bond generates the resonance-stabilized 4-chlorobenzyl cation. This is the base peak.
- Secondary Fragment (m/z 95): The 3-hydroxypyridine radical cation.

Data Summary Table: MS

Ion Species	m/z (Theoretical)	Relative Intensity	Structural Inference
[M+H] ⁺ (³⁵ Cl)	220.05	100%	Parent Molecule
[M+H] ⁺ (³⁷ Cl)	222.05	~32%	Confirms Monochloride
Fragment A	125.01	High	4-Chlorobenzyl cation (C-O cleavage)

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the definitive tool for establishing connectivity. The challenge lies in assigning the specific regiochemistry of the pyridine ring (3-position).

¹H NMR Analysis (Proton)

Solvent: DMSO-d₆ or CDCl₃

The spectrum is divided into three distinct zones:

- Pyridine Region (Deshielded, 7.0–8.5 ppm):
 - H2 (Singlet/Doublet, ~8.3–8.4 ppm): The most deshielded proton due to the adjacent nitrogen and the inductive effect of the oxygen at C3. It appears as a narrow doublet (Hz) or singlet due to long-range coupling.

- H6 (Doublet, ~8.2 ppm): Adjacent to nitrogen but further from the oxygen.
- H4 & H5 (Multiplets, 7.2–7.4 ppm): These often overlap but can be distinguished by coupling constants. H5 is usually a doublet of doublets (dd).
- Chlorophenyl Region (AA'BB' System, 7.3–7.5 ppm):
 - The 4-chlorophenyl group possesses a plane of symmetry, resulting in a classic AA'BB' pattern (often appearing as two "roofed" doublets).
 - H2'/H6' (Ortho to CH₂): ~7.45 ppm.
 - H3'/H5' (Ortho to Cl): ~7.35 ppm.
- Benzylic Linker (Singlet, ~5.15 ppm):
 - A sharp singlet integrating to 2H. The chemical shift (~5.1–5.2 ppm) confirms O-alkylation. (Note: N-alkylation would shift this to >5.5 ppm).

¹³C NMR Analysis (Carbon)

- Ether Carbon (C3): Deshielded to ~154 ppm (ipso to Oxygen).
- Benzylic Carbon: ~69–70 ppm.
- Pyridine C2 & C6: Deshielded (~138–142 ppm) due to the nitrogen atom.

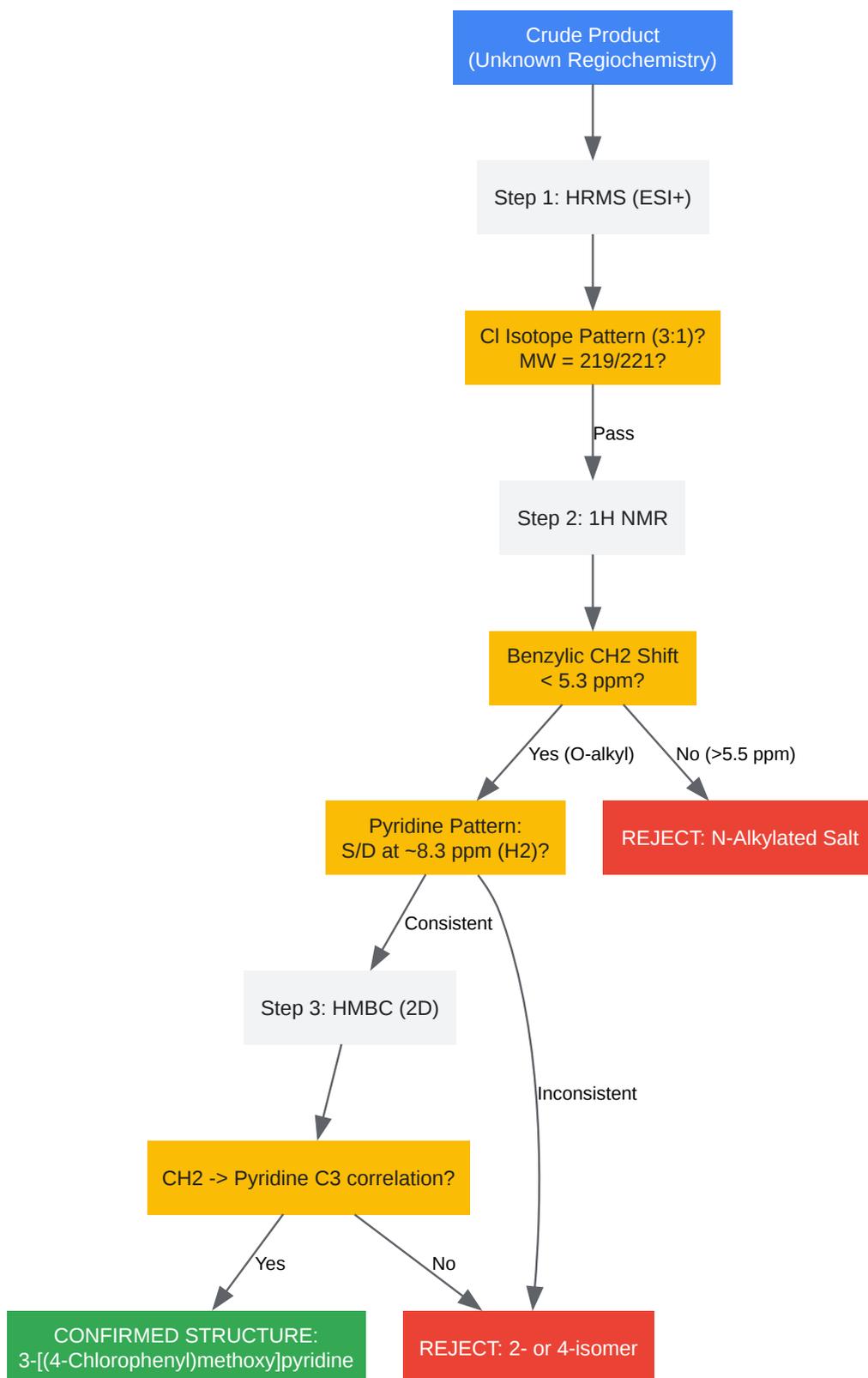
2D NMR: The Connectivity Proof

To prove the structure is not a regioisomer, we use HMBC (Heteronuclear Multiple Bond Correlation).

- Key Correlation: The benzylic protons (5.15 ppm) must show a strong 3-bond correlation () to the Pyridine C3 (~154 ppm) and the Phenyl C1' (~135 ppm).
- Self-Validation: If the benzylic protons correlated to a carbon at ~160 ppm (C2) or ~150 ppm (C4), the substitution would be incorrect.

Elucidation Workflow Visualization

The following diagram outlines the logical flow for confirming the structure, distinguishing it from common synthetic pitfalls.



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Caption: Logical decision tree for the structural validation of **3-[(4-chlorophenyl)methoxy]pyridine**, highlighting critical checkpoints for impurity rejection.

Infrared Spectroscopy (IR)[11][13][14]

While less definitive than NMR, IR provides a rapid "fingerprint" check for functional groups.

- Ether C-O-C Stretch: Strong band at 1240–1260 cm^{-1} .
- C=N Pyridine Ring Stretch: Sharp band at 1580–1590 cm^{-1} .
- Aryl C-Cl Stretch: Distinct band at 1080–1095 cm^{-1} .
- Absence of OH: Lack of broad absorption at 3200–3500 cm^{-1} confirms the consumption of the starting hydroxypyridine.

Quality Control & Stability

For drug development applications, the stability of the ether linkage is paramount.

- Acid Stability: The pyridine nitrogen is basic (). In acidic media ($\text{pH} < 4$), the nitrogen protonates, forming a pyridinium salt. This does not cleave the ether, but it will shift the NMR signals downfield significantly.
- HPLC Method:
 - Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
 - Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).
 - Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Ether).
 - Note: The chlorinated ring increases lipophilicity, pushing the retention time later than unsubstituted benzyl ethers.

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